

Linalyl Anthranilate (CAS: 7149-26-0): A Technical Whitepaper

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Compound of Interest

Compound Name: Linalyl anthranilate

Cat. No.: B1675414

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Linalyl anthranilate (C₁₇H₂₃NO₂), an aromatic monoterpenoid ester, is a compound of significant interest due to its dual applications in the fragrance/flavor industries and its emerging potential as an antimicrobial agent. This technical guide provides an in-depth overview of its chemical and physical properties, detailed synthesis protocols, comprehensive spectral analysis, and a thorough examination of its biological activities, with a focus on its antimicrobial mechanism of action. This document is intended to serve as a core reference for researchers engaged in the study and application of this versatile molecule.

Chemical and Physical Properties

Linalyl anthranilate is a colorless to pale yellow oily liquid with a characteristic floral, gardenia-like aroma and a sweet, orange-like flavor profile.^{[1][2]} It is an ester formed from the terpenoid alcohol linalool and the aromatic amino acid derivative, anthranilic acid.^[1]

Table 1: Chemical Identifiers and Properties

Property	Value	Reference(s)
CAS Number	7149-26-0	[3]
Molecular Formula	C ₁₇ H ₂₃ NO ₂	[3]
Molecular Weight	273.37 g/mol	[3]
IUPAC Name	3,7-dimethylocta-1,6-dien-3-yl 2-aminobenzoate	[3]
Synonyms	Linalyl 2-aminobenzoate, Anthranilic acid, linalyl ester	[3]
InChIKey	WHIJSULEEDNKPD- UHFFFAOYSA-N	[3]
SMILES	CC(=CCCC(C) (C=C)OC(=O)C1=CC=CC=C1 N)C	[3]

Table 2: Physical and Spectroscopic Data

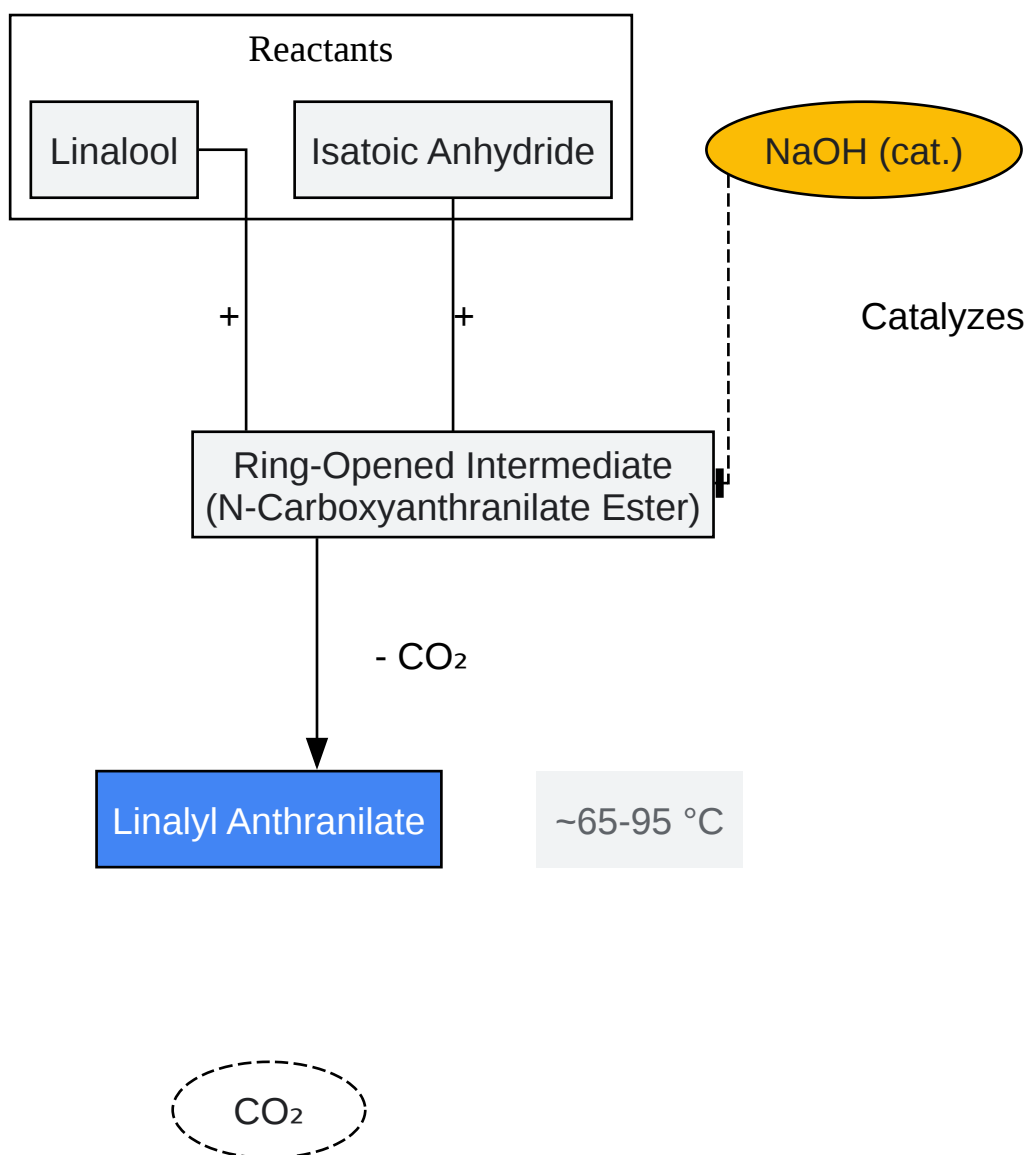
Property	Value	Reference(s)
Appearance	Colorless to pale yellow clear oily liquid	[4]
Boiling Point	370.00 to 371.00 °C @ 760.00 mm Hg	[3][4]
Density	0.996 to 1.006 g/cm ³ @ 25.00 °C	[4]
Refractive Index	1.513 to 1.523 @ 20.00 °C	[4]
Solubility	Insoluble in water; Soluble in ethanol, dimethyl sulfoxide	[3]
logP (o/w)	4.8 - 5.8 (estimated)	[3][4]
Flash Point	235.56 °C (456.00 °F) TCC	[4]
Vapor Pressure	0.000001 mmHg @ 25.00 °C (estimated)	[4]
Kovats RI	2057, 2157 (non-polar column)	[3]

Synthesis of Linalyl Anthranilate

Linalyl anthranilate is primarily synthesized chemically, as its reported natural occurrence is now widely believed to be the result of analytical misidentification.[5] The main industrial routes involve the reaction of a linalool source with an anthranilate precursor.

Synthesis Route 1: Esterification of Linalool with Isatoic Anhydride

This is the most common and widely documented method, involving the nucleophilic attack of linalool on isatoic anhydride, catalyzed by a base such as sodium hydroxide.[1] The reaction proceeds via ring-opening of the anhydride, followed by esterification and decarboxylation.

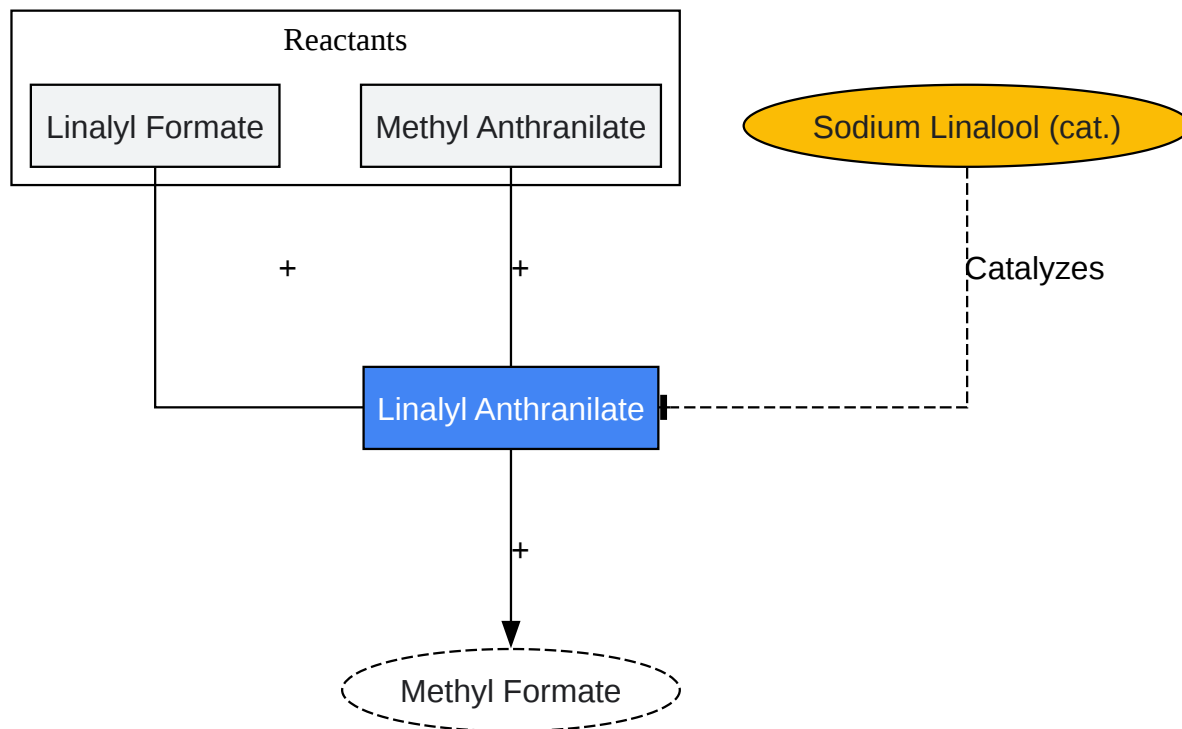


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Figure 1. Synthesis of **Linalyl Anthranilate** from Linalool and Isatoic Anhydride.

Synthesis Route 2: Transesterification

An alternative method involves the transesterification of a more reactive linalyl ester, such as linalyl formate, with methyl anthranilate, using sodium linalool as a catalyst.[1]



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Figure 2. Transesterification route to **Linalyl Anthranilate**.

Spectroscopic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis is critical for the identification and purity assessment of **linalyl anthranilate**. The mass spectrum is characterized by a molecular ion peak $[M]^+$ at m/z 273. Key fragment ions are observed at m/z 137 (base peak, corresponding to the linalyl cation radical), 120, and 119, which are characteristic of the anthranilate moiety.^{[3][5]} The Kovats retention index on a non-polar column is typically in the range of 2050-2160.^[3]

Infrared (IR) Spectroscopy

The FTIR spectrum provides confirmation of the key functional groups. The spectrum is typically recorded "between salts" (neat).

- $\sim 3400\text{-}3300\text{ cm}^{-1}$: N-H stretching vibrations of the primary amine group.
- $\sim 3080\text{-}3010\text{ cm}^{-1}$: C-H stretching of the vinyl and alkene groups.
- $\sim 2970\text{-}2850\text{ cm}^{-1}$: C-H stretching of aliphatic methyl and methylene groups.
- $\sim 1710\text{-}1690\text{ cm}^{-1}$: C=O stretching of the ester carbonyl group.
- $\sim 1615\text{ cm}^{-1}$: N-H bending (scissoring) of the primary amine.
- $\sim 1240\text{ cm}^{-1}$: C-O stretching of the ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are used for definitive structural elucidation. Chemical shifts are dependent on the solvent used (typically CDCl_3).

- ^1H NMR: Signals corresponding to the aromatic protons of the anthranilate ring are expected between δ 6.5-8.0 ppm. The vinyl protons of the linalyl group appear around δ 5.0-6.0 ppm. Aliphatic protons, including the characteristic methyl groups of the linalyl moiety, resonate in the upfield region of δ 1.0-2.5 ppm. The broad singlet for the $-\text{NH}_2$ protons is also a key feature.
- ^{13}C NMR: The carbonyl carbon of the ester is typically observed around δ 168 ppm. Aromatic carbons appear in the δ 110-150 ppm range. The olefinic carbons of the linalyl group are found between δ 110-145 ppm, and the aliphatic carbons are in the δ 15-85 ppm range.

Biological Activity: Antimicrobial Properties

Recent research has highlighted the potential of **linalyl anthranilate** as an antimicrobial agent, particularly against multidrug-resistant bacteria. A key study demonstrated its bactericidal activity against carbapenemase-producing *Klebsiella pneumoniae* (KPC-KP).

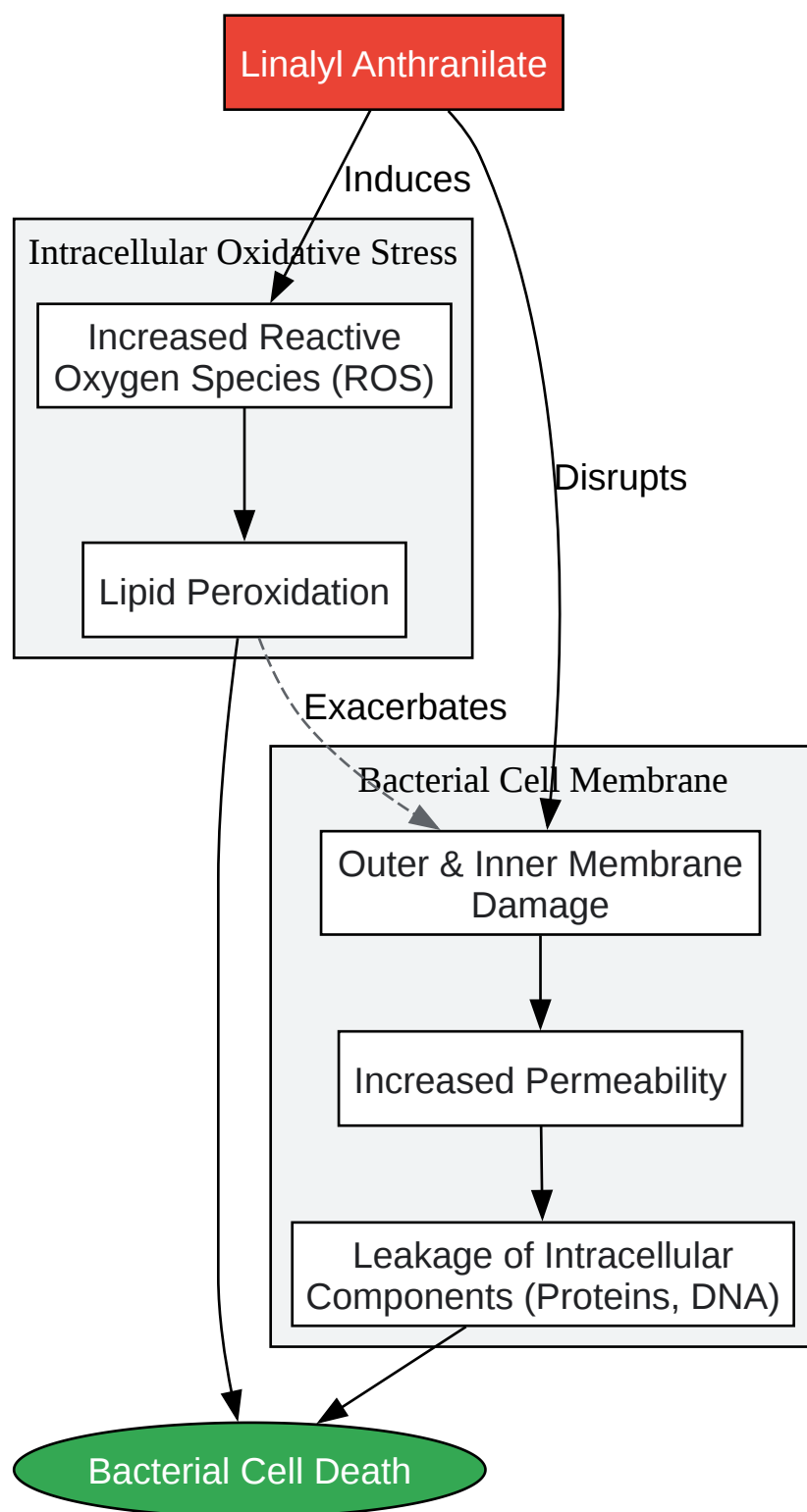
Table 3: Antimicrobial Activity of Linalyl Anthranilate against KPC-KP

Condition	Minimum Inhibitory Concentration (MIC)	Reference
Linalyl Anthranilate alone	2.5% (v/v)	[6]
Linalyl Anthranilate + Meropenem	1.25% (v/v)	[6]

Mechanism of Action

The antimicrobial action of **linalyl anthranilate** against Gram-negative bacteria is multifaceted, primarily targeting the bacterial cell membrane and inducing oxidative stress. The proposed mechanism involves several key steps:

- **Membrane Destabilization:** **Linalyl anthranilate** disrupts the integrity of the bacterial outer and inner membranes.
- **Increased Permeability:** This disruption leads to increased membrane permeability, allowing the influx of substances that are normally excluded and the leakage of essential intracellular components like nucleic acids and proteins.
- **ROS Generation:** The compound induces the production of intracellular Reactive Oxygen Species (ROS), such as superoxide anions and hydroxyl radicals.
- **Oxidative Stress:** The surge in ROS overwhelms the bacterial antioxidant defenses, leading to a state of severe oxidative stress.
- **Lipid Peroxidation:** ROS attacks the polyunsaturated fatty acids in the cell membrane, initiating lipid peroxidation, which further compromises membrane structure and function.
- **Cell Death:** The combined effects of membrane damage, intracellular leakage, and oxidative damage culminate in bacterial cell death.



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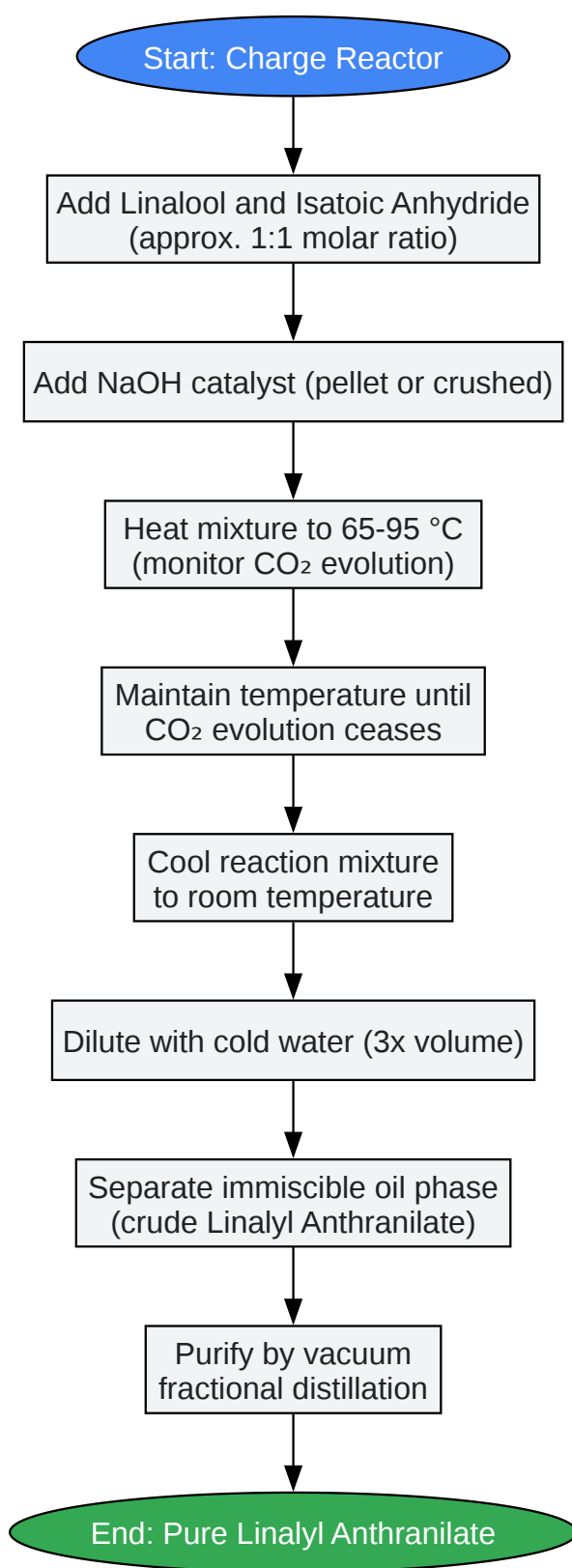
Figure 3. Proposed antimicrobial mechanism of action for **Linalyl Anthranilate**.

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and biological evaluation of **linalyl anthranilate**.

Synthesis Protocol: From Linalool and Isatoic Anhydride

This protocol is adapted from the general procedure described in U.S. Patent 3,123,631.[6]



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Figure 4. General workflow for the synthesis of **Linalyl Anthranilate**.

- Materials: Linalool, Isatoic Anhydride, Sodium Hydroxide (pellets), distilled water, separatory funnel, round-bottom flask, heating mantle, condenser, vacuum distillation apparatus.
- Procedure: a. To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isatoic anhydride (1.0 eq). b. Add linalool (1.0-1.1 eq). If the reactants are solid or highly viscous, a minimal amount of a high-boiling inert solvent like dioxane can be used. c. Add a catalytic amount of sodium hydroxide (approx. 0.05 eq). d. Slowly heat the mixture with stirring. At approximately 65 °C, the evolution of carbon dioxide gas should become noticeable. e. Maintain the reaction temperature between 65-95 °C until the gas evolution ceases, indicating the consumption of isatoic anhydride. This may take several hours. f. Allow the reaction mixture to cool to room temperature. g. Transfer the mixture to a separatory funnel and dilute with approximately three volumes of cold distilled water. h. The crude **linalyl anthranilate** will separate as a denser, oily layer. Separate the organic layer. i. Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate. j. Purify the crude product via vacuum fractional distillation to yield pure **linalyl anthranilate**.

Antimicrobial Assay Protocols

The following protocols are for assessing the antimicrobial activity and elucidating the mechanism of action against a target bacterium such as *K. pneumoniae*.

- Minimum Inhibitory Concentration (MIC) Assay (Resazurin Microtiter Method): a. Prepare a two-fold serial dilution of **linalyl anthranilate** in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). b. Prepare a standardized bacterial inoculum (e.g., 5×10^5 CFU/mL). c. Inoculate each well with the bacterial suspension. Include positive (bacteria, no compound) and negative (broth only) controls. d. Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours). e. Add a resazurin solution (e.g., 0.015% w/v) to each well and incubate for an additional 2-4 hours. f. The MIC is determined as the lowest concentration of **linalyl anthranilate** that prevents the color change of resazurin from blue (no growth) to pink (growth).^[7]
- Outer Membrane (OM) Permeability Assay (NPN Uptake): a. Grow bacteria to mid-log phase, then harvest and resuspend the cells in a buffer (e.g., 5 mM HEPES, pH 7.2). b. In a 96-well black microtiter plate, add the bacterial suspension. c. Add N-phenyl-1-naphthylamine (NPN) to a final concentration of 10-30 µM. d. Add **linalyl anthranilate** to the

desired final concentrations. Use a known membrane-disrupting agent like Polymyxin B as a positive control. e. Immediately measure the fluorescence at an excitation/emission of ~350/420 nm over time. An increase in fluorescence indicates NPN uptake into the membrane phospholipid layer, signifying OM permeabilization.[2][8]

- Inner Membrane (IM) Permeability Assay (Propidium Iodide Uptake): a. Prepare bacterial cells as in the OM permeability assay. b. Treat the cells with desired concentrations of **linalyl anthranilate**. c. Add propidium iodide (PI) to a final concentration of ~10-50 µg/mL. d. Incubate in the dark at room temperature for 5-30 minutes. e. Measure fluorescence at an excitation/emission of ~535/617 nm. PI is membrane-impermeable; an increase in fluorescence indicates it has crossed a compromised inner membrane and intercalated with DNA.[8][9]
- Intracellular Reactive Oxygen Species (ROS) Assay (DCFH-DA Method): a. Treat bacterial cells with **linalyl anthranilate** for a specified period. b. Add 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to the cell suspension (final concentration ~5-10 µM). c. Incubate at 37°C in the dark for 30-45 minutes. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH. d. Measure the fluorescence at an excitation/emission of ~495/529 nm. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). The increase in fluorescence is proportional to the level of intracellular ROS.[10][11]

Safety and Handling

Linalyl anthranilate is classified as a skin and eye irritant.[3] When heated to decomposition, it may emit toxic fumes of nitrogen oxides.[2] Standard laboratory safety precautions should be observed, including the use of personal protective equipment (gloves, safety glasses). It is sensitive to air and light and should be stored in a cool, dark, and dry place.[3]

Conclusion

Linalyl anthranilate is a multifaceted compound with established uses and significant future potential. Its well-defined chemical properties and synthesis routes make it a reliable component in the fragrance and flavor industries. Furthermore, emerging research into its potent antimicrobial activity, particularly its ability to combat resistant pathogens by inducing membrane damage and oxidative stress, opens new avenues for its application in drug

development. The detailed protocols and data presented in this guide provide a solid foundation for further scientific investigation and application of this compelling molecule.

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